5-(4-methoxyphenyl)-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide
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Overview
Description
“5-(4-methoxyphenyl)-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide” is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by its complex structure, which includes a methoxyphenyl group, a furan ring, a pyrrolidine ring, and an oxazole ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(4-methoxyphenyl)-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step might involve a nucleophilic aromatic substitution reaction.
Attachment of the furan ring: This can be done through a cross-coupling reaction, such as the Suzuki or Heck reaction.
Incorporation of the pyrrolidine ring: This step might involve a reductive amination reaction.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and furan rings.
Reduction: Reduction reactions can occur at the oxazole ring or the carboxamide group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide: Lacks the furan and pyrrolidine rings.
N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide: Lacks the methoxyphenyl group.
Uniqueness
The uniqueness of “5-(4-methoxyphenyl)-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide” lies in its combination of functional groups, which can confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C22H25N3O4 |
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Molecular Weight |
395.5 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-N-[2-(5-methylfuran-2-yl)-2-pyrrolidin-1-ylethyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C22H25N3O4/c1-15-5-10-20(28-15)19(25-11-3-4-12-25)14-23-22(26)18-13-21(29-24-18)16-6-8-17(27-2)9-7-16/h5-10,13,19H,3-4,11-12,14H2,1-2H3,(H,23,26) |
InChI Key |
YHVSTDDBAHAKKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(CNC(=O)C2=NOC(=C2)C3=CC=C(C=C3)OC)N4CCCC4 |
Origin of Product |
United States |
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